molecular formula C7H3BrClNO B2921980 7-Bromo-2-chlorobenzo[d]oxazole CAS No. 1202879-00-2

7-Bromo-2-chlorobenzo[d]oxazole

Cat. No.: B2921980
CAS No.: 1202879-00-2
M. Wt: 232.46
InChI Key: WDNICSHMKHFUKS-UHFFFAOYSA-N
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Description

7-Bromo-2-chlorobenzo[d]oxazole is a heterocyclic organic compound . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The ring is substituted with a bromine atom at the 7th position and a chlorine atom at the 2nd position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, oxazoles in general have been found to undergo a variety of reactions. These include direct arylation and alkenylation of oxazoles .

Scientific Research Applications

  • Antibacterial Agents : Oxazolidinones, a class of antibacterial agents, have been studied for their safety profile and antibacterial spectrum. Certain triazoles with bromo substituents, structurally related to 7-Bromo-2-chlorobenzo[d]oxazole, are noted for their good antibacterial properties with reduced activity against monoamine oxidase A, indicating a safer profile (Reck et al., 2005).

  • Synthetic Chemistry : The reactivity of halomethyl oxazoles, including derivatives of this compound, is significant in synthetic chemistry. These compounds are effective scaffolds for synthetic elaboration, especially in the preparation of various substituted oxazoles, which have widespread applications (Patil & Luzzio, 2016).

  • Heterocyclic Synthesis : These compounds are used in the synthesis of heterocyclic structures containing bridgehead nitrogen atoms. The structural versatility of these compounds is crucial in the creation of diverse heterocyclic derivatives (Raslan & Khalil, 2003).

  • Catalysis : In catalytic applications, oxazoles, including this compound derivatives, are used in copper-catalyzed reactions. Their regio- and stereoselective properties make them valuable in the synthesis of various organic compounds (Besselièvre et al., 2008).

  • Photo-thermochemical Syntheses : The derivatives of this compound are also involved in photo-thermochemical syntheses. Their reactivity under solar irradiation is particularly notable, leading to efficient and greener synthetic methods (Dinda et al., 2014).

  • Coordination Chemistry : Oxazole ligands, including those derived from this compound, play a vital role in coordination chemistry. They are used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses, demonstrating versatility and effectiveness in structural characterization (Gómez et al., 1999).

  • Polymer Chemistry : In the field of polymer chemistry, oxazole-containing π-conjugated polymers have been synthesized. These polymers, involving structures related to this compound, exhibit unique optical and electrochemical properties, making them suitable for various applications in materials science (Yamamoto et al., 2007).

Mechanism of Action

Properties

IUPAC Name

7-bromo-2-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNICSHMKHFUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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